1-(3-Chlorophenyl)-3-(2,4,6-trimethylphenyl)urea
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Overview
Description
N-(3-chlorophenyl)-N’-mesitylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 3-chlorophenyl group and a mesityl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-mesitylurea typically involves the reaction of 3-chloroaniline with mesityl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of mesityl isocyanate by reacting mesitylene with phosgene.
Step 2: Reaction of mesityl isocyanate with 3-chloroaniline to form N-(3-chlorophenyl)-N’-mesitylurea.
The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N-(3-chlorophenyl)-N’-mesitylurea may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-mesitylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-mesitylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-methylurea
- N-(3-chlorophenyl)-N’-phenylurea
- N-(3-chlorophenyl)-N’-ethylurea
Uniqueness
N-(3-chlorophenyl)-N’-mesitylurea is unique due to the presence of the mesityl group, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H17ClN2O |
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Molecular Weight |
288.77 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2,4,6-trimethylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-10-7-11(2)15(12(3)8-10)19-16(20)18-14-6-4-5-13(17)9-14/h4-9H,1-3H3,(H2,18,19,20) |
InChI Key |
ULBLDVNTECJGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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